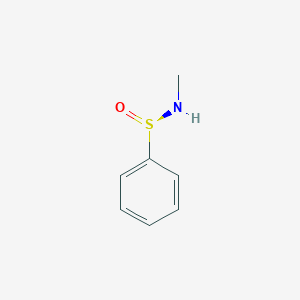
Methyl 4-(1-benzothiophen-3-yl)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(1-benzothiophen-3-yl)-4-oxobutanoate is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are aromatic heterocyclic compounds containing a benzene ring fused to a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-benzothiophen-3-yl)-4-oxobutanoate typically involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . This method is known for its efficiency and high yield. The reaction conditions usually involve the use of a solvent such as dimethylformamide (DMF) and a catalyst like trimethylchlorosilane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(1-benzothiophen-3-yl)-4-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the compound can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms in the benzothiophene ring can be substituted with different functional groups to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives with enhanced fluorescence properties.
Reduction: Alcohol derivatives with potential biological activity.
Substitution: Various substituted benzothiophene derivatives with diverse chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(1-benzothiophen-3-yl)-4-oxobutanoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl 4-(1-benzothiophen-3-yl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Benzothiophen-3-yl-(2-methylmorpholin-4-yl)methanone
- 1-R-2-methyl-1,2,3,4-tetrahydrobenzothieno[2,3-c]pyridine derivatives
Uniqueness
Methyl 4-(1-benzothiophen-3-yl)-4-oxobutanoate is unique due to its specific structure, which combines the benzothiophene ring with a butanoate ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
24444-96-0 |
|---|---|
Molekularformel |
C13H12O3S |
Molekulargewicht |
248.30 g/mol |
IUPAC-Name |
methyl 4-(1-benzothiophen-3-yl)-4-oxobutanoate |
InChI |
InChI=1S/C13H12O3S/c1-16-13(15)7-6-11(14)10-8-17-12-5-3-2-4-9(10)12/h2-5,8H,6-7H2,1H3 |
InChI-Schlüssel |
WPMZLIMQLKAYFQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC(=O)C1=CSC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Oxa-7-azatricyclo[3.3.3.01,5]undecane-6,8-dione](/img/structure/B14695272.png)
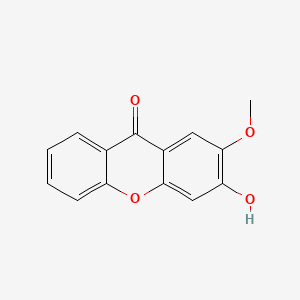
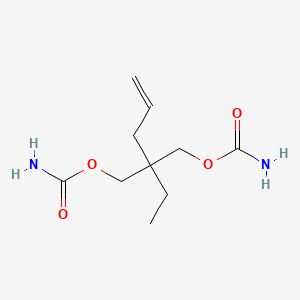
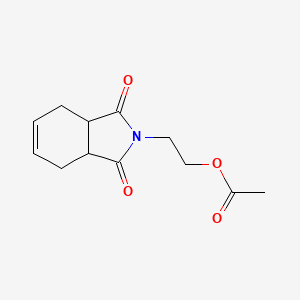
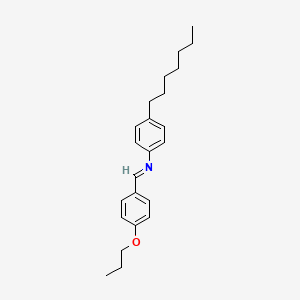
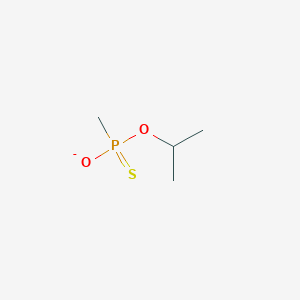
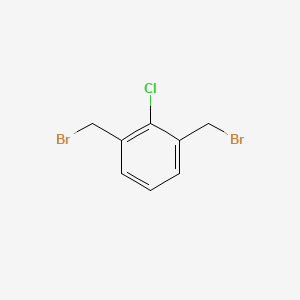
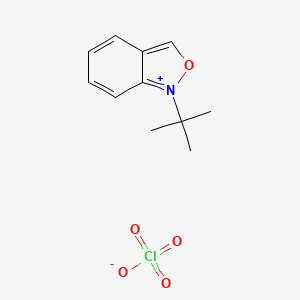
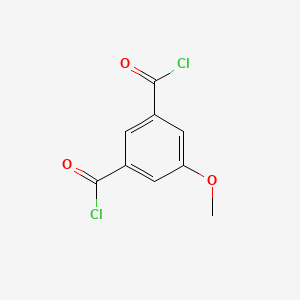
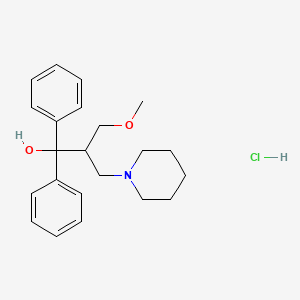
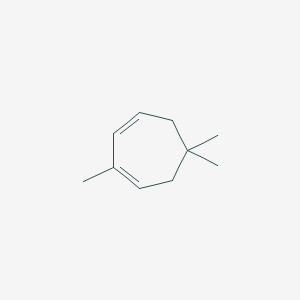
![methyl N-[(E)-hydrazinylidenemethyl]carbamate](/img/structure/B14695336.png)
![[[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid](/img/structure/B14695343.png)
